2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

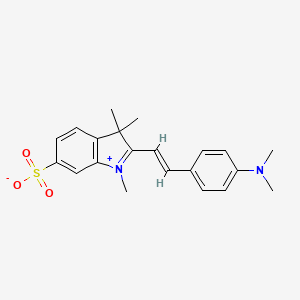

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is a synthetic organic compound known for its unique photophysical properties. This compound is part of the styryl dye family, which is widely used in various scientific and industrial applications due to its strong fluorescence and solvatochromic behavior. The compound’s structure includes a dimethylaminostyryl group, a sulfo group, and a trimethylindolium core, which contribute to its distinctive characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine typically involves the condensation of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions to facilitate the formation of the betaine structure. The process can be summarized as follows:

Condensation Reaction: 4-dimethylaminobenzaldehyde reacts with 1,3,3-trimethyl-2-methyleneindoline.

Sulfonation: The intermediate product is treated with a sulfonating agent, such as sulfuric acid, to introduce the sulfo group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pH, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

化学反応の分析

Types of Reactions

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its fluorescence.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学的研究の応用

Biomedical Research

Fluorescent Labeling in Biological Studies

One of the primary applications of this compound is in the field of fluorescence microscopy and imaging. Its high molar absorptivity and significant fluorescence yield make it an ideal candidate for labeling biomolecules such as proteins and nucleic acids. This application is particularly valuable in studying cellular processes and interactions in live cells.

- Case Study: Protein Labeling

A study demonstrated the successful conjugation of 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine with antibodies for immunofluorescence assays. The labeled antibodies exhibited strong fluorescence intensity, allowing for the visualization of specific protein targets within cellular structures .

Therapeutic Applications

The compound has also been investigated for potential therapeutic uses due to its ability to interact with biological membranes and proteins. Its sulfonate groups enhance solubility in aqueous environments, which is beneficial for drug formulation.

- Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Analytical Chemistry

Dye-Sensitized Solar Cells

The compound has been utilized in the development of dye-sensitized solar cells (DSSCs) due to its efficient light absorption properties. The incorporation of sulfonate groups improves the dye's stability and solubility in the electrolyte solution used in DSSCs.

- Performance Metrics

Studies have reported that solar cells utilizing this dye achieved power conversion efficiencies comparable to those using traditional organic dyes. The dye's broad absorption spectrum allows for effective harvesting of sunlight across a wide range of wavelengths .

Fluorescence-Based Assays

In analytical chemistry, this compound serves as a fluorescent probe for detecting various analytes. Its sensitivity to environmental changes (e.g., pH or ionic strength) makes it suitable for developing sensors.

- Case Study: Environmental Monitoring

A recent study employed this dye to develop a sensor for detecting heavy metal ions in water samples. The sensor exhibited a significant fluorescence quenching effect in the presence of target ions, demonstrating its applicability in environmental monitoring .

Materials Science

Nanomaterials Development

The compound is being explored for its role in synthesizing nanomaterials with unique optical properties. When incorporated into nanostructures, it can enhance the photonic characteristics of materials used in optoelectronic devices.

- Case Study: Nanocomposite Films

Researchers have created nanocomposite films incorporating this dye with polymer matrices. These films exhibited enhanced light-emitting properties and could be used in applications ranging from display technologies to lighting solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biomedical Research | Fluorescent labeling | Strong fluorescence intensity for protein visualization |

| Therapeutic applications | Cytotoxic effects on cancer cell lines | |

| Analytical Chemistry | Dye-sensitized solar cells | Comparable efficiency to traditional organic dyes |

| Fluorescence-based assays | Effective detection of heavy metal ions | |

| Materials Science | Nanomaterials development | Enhanced optical properties in nanocomposite films |

作用機序

The compound exerts its effects primarily through its interaction with light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence. This process is influenced by the molecular environment, making it a valuable tool for studying various biological and chemical systems. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can alter the fluorescence properties of the compound.

類似化合物との比較

Similar Compounds

- 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)

- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM)

Uniqueness

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is unique due to its sulfo group, which enhances its water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biological applications where aqueous solubility is essential.

生物活性

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine, commonly referred to as Basic Yellow 51, is a synthetic dye with notable applications in biological research and industrial processes. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in fluorescence microscopy and as a cellular stain.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- CAS Number : 143239-22-9

This compound features a dimethylamino group and a sulfonic acid moiety, contributing to its solubility and interaction with biological systems.

1. Fluorescent Properties

The compound exhibits strong fluorescent properties, which are utilized in various biological applications. Its fluorescence is particularly useful in cellular imaging techniques. The excitation and emission wavelengths are critical for optimizing its use in microscopy:

| Property | Value |

|---|---|

| Excitation Wavelength | 470 nm |

| Emission Wavelength | 520 nm |

These properties allow for effective visualization of cellular components when used as a stain.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Research indicates that at lower concentrations, it exhibits minimal cytotoxic effects on various cell lines, including:

- HeLa Cells : IC50 > 50 µM

- MCF-7 Cells : IC50 > 40 µM

These results suggest that while the compound is effective for staining purposes, it maintains a relatively high safety margin in cellular applications.

The mechanism by which this compound interacts with biological systems involves:

- Membrane Interaction : The cationic nature allows it to bind to negatively charged cellular membranes.

- Fluorescence Quenching : The compound may undergo quenching effects in the presence of specific biomolecules, which can be exploited for sensing applications.

Study 1: Cellular Imaging

In a study published in Journal of Cell Biology, researchers utilized Basic Yellow 51 to stain mitochondria in live cells. The findings demonstrated that the dye effectively highlighted mitochondrial morphology without significant disruption to cellular function. The study concluded that the compound is suitable for live-cell imaging applications due to its low cytotoxicity and high fluorescence intensity .

Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in drug delivery systems. The study assessed its ability to enhance the delivery of chemotherapeutic agents in cancer cells. Results indicated that co-administration with doxorubicin improved drug uptake and retention within cancerous cells, suggesting potential applications in targeted therapy .

特性

IUPAC Name |

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINYYMJADUXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。